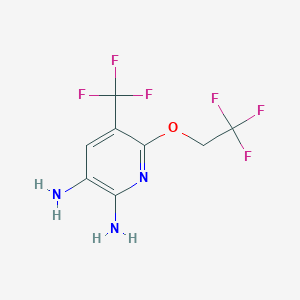
10-Oxooctadec-8-en-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxooctadec-8-en-6-ynoic acid is a chemical compound with the molecular formula C18H28O3. It contains a total of 49 atoms, including 28 hydrogen atoms, 18 carbon atoms, and 3 oxygen atoms . The structure of this compound includes multiple bonds, such as double and triple bonds, and functional groups like carboxylic acid, ketone, and hydroxyl groups .
Vorbereitungsmethoden
The synthesis of 10-Oxooctadec-8-en-6-ynoic acid involves several steps. One common method is the site-specific modification of related compounds, followed by structure-activity relationship studies . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
10-Oxooctadec-8-en-6-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
10-Oxooctadec-8-en-6-ynoic acid has several scientific research applications. It has been studied for its potential antidiabetic activity by increasing insulin-stimulated glucose uptake in L6 myotubes through the activation of the phosphoinositide 3-kinase (PI3K) pathway . This compound is also of interest in the fields of chemistry, biology, medicine, and industry due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 10-Oxooctadec-8-en-6-ynoic acid involves the activation of the phosphoinositide 3-kinase (PI3K) pathway, which increases insulin-stimulated glucose uptake in L6 myotubes . This pathway plays a crucial role in maintaining glucose homeostasis and is a target for antidiabetic therapies.
Vergleich Mit ähnlichen Verbindungen
10-Oxooctadec-8-en-6-ynoic acid can be compared with other similar compounds, such as (E)-9-Oxooctadec-10-en-12-ynoic acid . These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the pathways it targets.
Eigenschaften
CAS-Nummer |
117240-53-6 |
|---|---|
Molekularformel |
C18H28O3 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
10-oxooctadec-8-en-6-ynoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15H,2-5,7-8,10-11,13-14,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
FHISTCNLGBJMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C=CC#CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


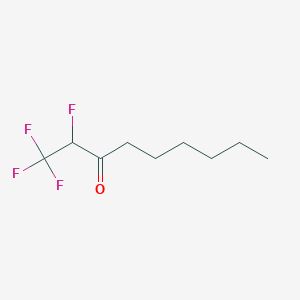
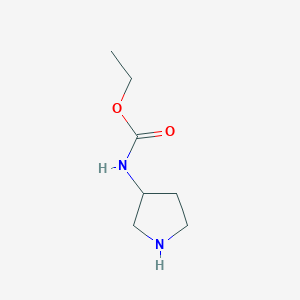
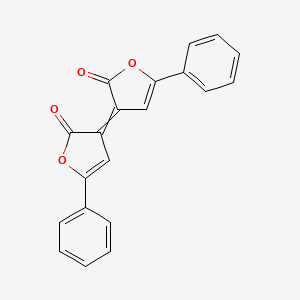
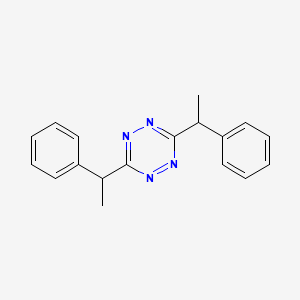
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
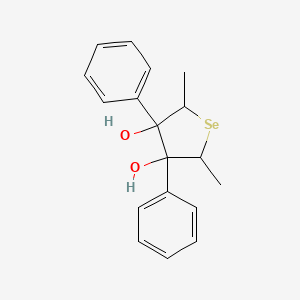
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
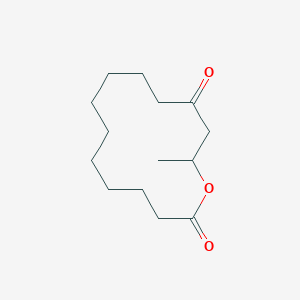

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
